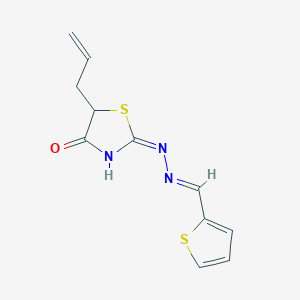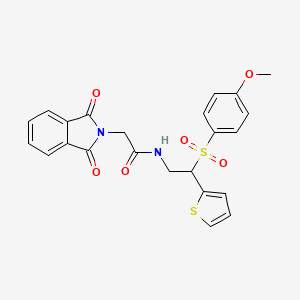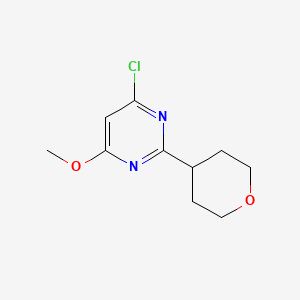
N-cyclopropyl-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)furan-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropyl-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)furan-2-sulfonamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also features a furan ring, a methoxyphenyl group, and a sulfonamide group, which are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a furan ring, a methoxyphenyl group, and a sulfonamide group. The exact three-dimensional structure would depend on the specific stereochemistry at each of the chiral centers in the molecule .Chemical Reactions Analysis
This compound, like other piperazines, could potentially undergo a variety of chemical reactions. Piperazines are often used as building blocks in the synthesis of more complex molecules . The furan ring could potentially undergo electrophilic substitution or ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperazines are generally soluble in water and have relatively high boiling points due to their ability to form hydrogen bonds . The presence of the sulfonamide group could increase the acidity of the compound .Aplicaciones Científicas De Investigación
Antidiabetic and Neuroprotective Potential
- 2-Furoic Piperazide Derivatives : These compounds, including derivatives similar to the queried chemical, have been synthesized and assessed for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. Such activities suggest their utility in managing type 2 diabetes and Alzheimer's disease. Molecular docking studies further support their bioactivity potential, making them promising candidates for drug discovery and development in treating these conditions (Abbasi et al., 2018).
Anti-Infective Applications
- Antiplasmodial Activity : Certain piperazine sulfonamides have shown activity against Plasmodium falciparum, indicating their potential as anti-malarial agents. The study highlighted the importance of furan substitution in retaining antiplasmodial activity, which is relevant for compounds containing furan and piperazine structures (Martyn et al., 2010).
Neurological and Psychiatric Applications
- Alzheimer's Disease Therapy : Research into 2-furoyl piperazine-based sulfonamide derivatives has targeted Alzheimer's disease, with in vitro and in silico analyses identifying several compounds as promising leads for therapy. These compounds have shown inhibitory effects against butyrylcholinesterase, a target for Alzheimer's treatment, and exhibit low cytotoxicity, making them suitable candidates for further development (Hassan et al., 2019).
Serotonin Receptor Antagonism
- 5-HT7 Receptor Antagonists : Piperazine derivatives have been prepared and evaluated as antagonists for the 5-HT7 receptor, a target of interest for psychiatric and neurological disorders. The research identified compounds with significant activity, suggesting their potential utility in developing treatments for conditions mediated by this receptor (Yoon et al., 2008).
Antibacterial Potential
- N-Sulfonated Derivatives : The N-sulfonated derivatives of 2-furoyl-1-piperazine have demonstrated significant antibacterial potential against pathogenic bacteria, with minimal cytotoxicity. These findings point towards their promise as scaffolds for antibacterial drug development, offering an approach to combat bacterial resistance (Abbasi et al., 2022).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. Many piperazine derivatives are used as drugs, where they can act as antagonists or agonists at various receptors . The sulfonamide group is a common feature in many antibiotics, where it inhibits the synthesis of folic acid in bacteria .
Direcciones Futuras
The future research directions for this compound could include further investigation of its potential uses as a pharmaceutical or as a building block in the synthesis of more complex molecules. It could also be interesting to explore the potential reactivity of the furan ring and the sulfonamide group .
Propiedades
IUPAC Name |
N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-16-6-4-15(5-7-16)21-10-12-22(13-11-21)19(23)17-8-9-18(27-17)28(24,25)20-14-2-3-14/h4-9,14,20H,2-3,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLHZBIUJQFCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)S(=O)(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Benzyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2837033.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2837036.png)
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride](/img/structure/B2837037.png)


![Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2837040.png)
![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-propenenitrile](/img/structure/B2837043.png)

![4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2837045.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837046.png)


![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2837055.png)
![6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2837056.png)
